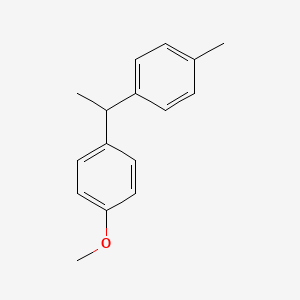

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” is a chemical compound with the molecular formula C9H12O . It is also known by other names such as Anisole, p-ethyl-; p-Ethylanisole; 1-Ethyl-4-methoxybenzene; 4-Ethylanisole; 1-Methoxy-4-ethyl-benzene; p-Ethylanisol .

Synthesis Analysis

The synthesis of such compounds typically involves multi-step processes. For instance, a nitration step could be followed by a conversion from the nitro group to an amine, and then a bromination . The exact synthesis process for “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” would depend on the specific requirements of the synthesis, such as the desired yield, purity, and cost-effectiveness.Molecular Structure Analysis

The molecular structure of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions involving “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” could include electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from this intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” include a molecular weight of 136.1910 . The compound has a boiling point of 468.7 K and a density of 0.988g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Free Radical Bromination Reactions

At the benzylic position, 1-ethyl-4-methoxybenzene can undergo free radical bromination. In this reaction, a hydrogen atom at the benzylic position is replaced by a bromine atom. The resulting product is 2-bromo-1-methoxy-4-(1-(p-tolyl)ethyl)benzene . This reaction is valuable for functionalizing aromatic compounds and creating new derivatives.

Wirkmechanismus

Target of Action

It is known that reactions at the benzylic position are very important for synthesis problems .

Mode of Action

The compound can undergo reactions at the benzylic position, which is the carbon atom next to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.

Biochemical Pathways

Reactions at the benzylic position can lead to various products depending on the reaction conditions . These products can potentially affect different biochemical pathways.

Pharmacokinetics

Similar compounds have been found to be rapidly absorbed, metabolized, and excreted in the urine . They undergo metabolic pathways such as ?-oxidation and o-demethylation . More research is needed to determine the ADME properties of this specific compound.

Zukünftige Richtungen

The future directions for the study and use of “1-Methoxy-4-(1-(p-tolyl)ethyl)benzene” could include further exploration of its synthesis processes, investigation of its reactivity in various chemical reactions, and assessment of its safety and hazards. Additionally, its potential applications in various fields such as medicine, food, and daily chemicals could be explored .

Eigenschaften

IUPAC Name |

1-methoxy-4-[1-(4-methylphenyl)ethyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O/c1-12-4-6-14(7-5-12)13(2)15-8-10-16(17-3)11-9-15/h4-11,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLPYROKKJCFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methoxy-4-(1-(p-tolyl)ethyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348423.png)

![4-(3,5-Dinitrobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348445.png)

![8-Methyl-4-(4-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348450.png)

![8-Methyl-4-(3-phenylpropanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348471.png)

![8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348472.png)

![4-[2-(4-Methoxyphenyl)acetyl]-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348484.png)

![8-Methyl-4-(2-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348485.png)

![4-(3,4-Dichlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348486.png)

![4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348508.png)

![8-Methyl-4-(naphthalene-2-carbonyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348515.png)

![4-(4-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348529.png)

![4-(3-Bromobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348535.png)

![8-Methyl-4-[3-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B6348540.png)